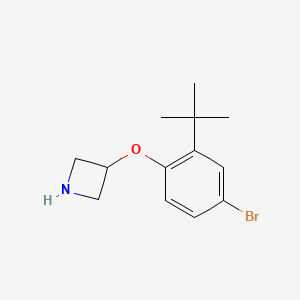
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are used in various fields such as pharmaceuticals, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative in the presence of a dehydrating agent.
Chlorination: The benzimidazole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the acetic acid group: This step involves the reaction of the chlorinated benzimidazole with chloroacetic acid under basic conditions to form the acetic acid derivative.
Formation of the sodium salt: Finally, the acetic acid derivative is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of o-phenylenediamine and chloroacetic acid are prepared.
Continuous flow reactors: These are used to ensure efficient and consistent production of the benzimidazole core and its subsequent chlorination.
Purification and crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
化学反应分析
Types of Reactions
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of benzimidazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the chlorine atom.
科学研究应用
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and receptor binding.
Agricultural Chemistry: It is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of (5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effect.
相似化合物的比较
Similar Compounds
- (5-Chloro-1H-benzoimidazol-2-yl)methylamine dihydrochloride
- (5-Chloro-1H-benzoimidazol-2-yl)methanol
- (5-Chloro-1H-benzoimidazol-2-yl)methylamine
Uniqueness
(5-Chloro-1H-benzoimidazol-2-yl)-acetic acidsodium salt is unique due to its specific acetic acid group, which imparts distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it valuable for specific applications in medicinal chemistry and other fields.
属性
CAS 编号 |
1252046-15-3 |
|---|---|
分子式 |
C9H7ClN2NaO2 |
分子量 |
233.61 g/mol |
IUPAC 名称 |
sodium;2-(6-chloro-1H-benzimidazol-2-yl)acetate |
InChI |
InChI=1S/C9H7ClN2O2.Na/c10-5-1-2-6-7(3-5)12-8(11-6)4-9(13)14;/h1-3H,4H2,(H,11,12)(H,13,14); |
InChI 键 |
PUSGWJXNTSWHJS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)[O-].[Na+] |
规范 SMILES |
C1=CC2=C(C=C1Cl)NC(=N2)CC(=O)O.[Na] |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Bromo-2-pyridinyl)(ethyl)amino]-1-ethanol](/img/structure/B1441629.png)




![4-[(5-Bromo-3-methyl-2-pyridinyl)amino]-2-butanol](/img/structure/B1441639.png)
![2-[4-(5-Bromo-3-methyl-2-pyridinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1441640.png)
![2-[1-(Tetrahydro-2-furanylmethyl)-3-pyrrolidinyl]-acetic acid](/img/structure/B1441641.png)





![3-[(2,4-Dichlorobenzyl)oxy]azetidine](/img/structure/B1441650.png)
